Ethyl 4-(5-bromopentyl)benzoate
Description
Ethyl 4-(5-bromopentyl)benzoate is an alkyl-substituted benzoate ester characterized by a 5-bromopentyl chain attached to the para position of the ethyl benzoate core. The compound combines the ester functionality of ethyl benzoate with a brominated alkyl chain, which confers unique physicochemical properties. This structure is relevant in synthetic chemistry for constructing complex molecules, particularly in pharmaceutical intermediates or polymer crosslinking agents .
Properties
CAS No. |
80305-88-0 |
|---|---|
Molecular Formula |
C14H19BrO2 |
Molecular Weight |
299.20 g/mol |
IUPAC Name |
ethyl 4-(5-bromopentyl)benzoate |
InChI |
InChI=1S/C14H19BrO2/c1-2-17-14(16)13-9-7-12(8-10-13)6-4-3-5-11-15/h7-10H,2-6,11H2,1H3 |
InChI Key |
PKLNRZMONCSSHW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CCCCCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(5-bromopentyl)benzoate typically involves the esterification of 4-(5-bromopentyl)benzoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Ethyl 4-(5-bromopentyl)benzoate can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The ester group in this compound can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The benzoate ester can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed:
Substitution: Formation of 4-(5-substituted-pentyl)benzoate derivatives.
Reduction: Formation of 4-(5-bromopentyl)benzyl alcohol.
Oxidation: Formation of 4-(5-bromopentyl)benzoic acid.
Scientific Research Applications
Ethyl 4-(5-bromopentyl)benzoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the study of substitution and reduction reactions.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(5-bromopentyl)benzoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom in the pentyl chain is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The ester group can undergo hydrolysis or reduction, depending on the reaction conditions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Key Differences:
- Reactivity: The 5-bromopentyl chain in this compound facilitates nucleophilic substitution reactions, unlike nitro or dimethylamino derivatives, which participate in electrophilic aromatic substitution or hydrogen bonding .
- Solubility : Brominated alkyl chains increase lipophilicity compared to polar groups like nitro or tetrazole, making it suitable for lipid-based formulations .
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